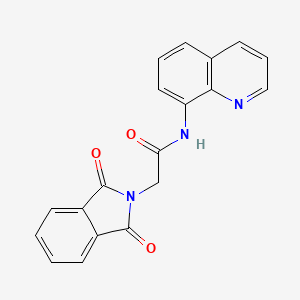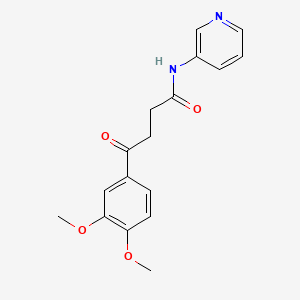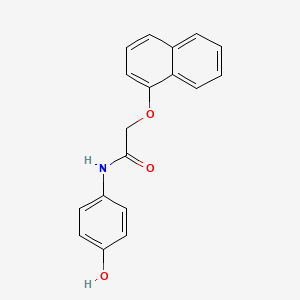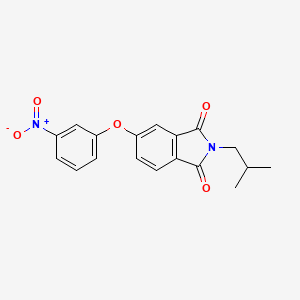
2-isobutyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isobutyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, commonly known as NBQX, is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. NBQX is a competitive antagonist of the AMPA receptor, which plays a crucial role in the excitatory neurotransmission of the central nervous system.
Mécanisme D'action
NBQX is a competitive antagonist of the AMPA receptor, which is one of the major excitatory neurotransmitter receptors in the central nervous system. By blocking the AMPA receptor, NBQX reduces the excitatory neurotransmission, which can prevent excessive neuronal activity that can lead to seizures or ischemic damage.
Biochemical and Physiological Effects:
NBQX has been shown to have a variety of biochemical and physiological effects, including reducing glutamate-mediated excitotoxicity, decreasing oxidative stress, and modulating neuroinflammation. Additionally, NBQX has been shown to improve synaptic plasticity, which is crucial for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NBQX for lab experiments is its high potency and specificity for the AMPA receptor. However, NBQX can also have off-target effects on other receptors, which can complicate the interpretation of experimental results. Additionally, NBQX can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for NBQX research. One area of interest is its potential use in treating addiction and depression, which has shown promising results in animal studies. Additionally, NBQX could be used in combination with other drugs to enhance its therapeutic effects or reduce its toxicity. Finally, further studies are needed to better understand the long-term effects of NBQX on the central nervous system and its potential for clinical use.
Méthodes De Synthèse
NBQX is typically synthesized via a multistep process starting with the reaction of 3-nitrophenol with isobutylamine to form 3-nitrophenoxyisobutylamine. This intermediate is then reacted with phthalic anhydride to form 2-isobutyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. The final product is obtained through purification and crystallization steps.
Applications De Recherche Scientifique
NBQX has been extensively studied for its therapeutic potential in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. In animal models, NBQX has been shown to reduce seizures, protect against ischemic brain damage, and improve cognitive function. Additionally, NBQX has been studied for its potential use in treating addiction and depression.
Propriétés
IUPAC Name |
2-(2-methylpropyl)-5-(3-nitrophenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-11(2)10-19-17(21)15-7-6-14(9-16(15)18(19)22)25-13-5-3-4-12(8-13)20(23)24/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXSHEKULONEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

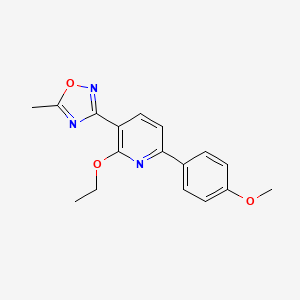
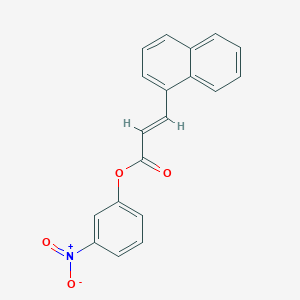
![N-[3-(dimethylamino)propyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5830623.png)
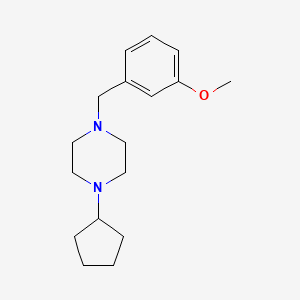
![N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830633.png)
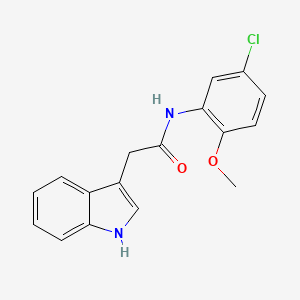
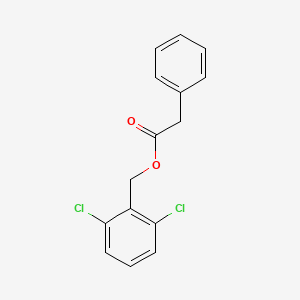
![1-[4-(4-{[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5830644.png)


![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5830670.png)
